molecular formula C10H14F2O2 B2867673 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248364-88-5

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid

Katalognummer B2867673
CAS-Nummer: 2248364-88-5
Molekulargewicht: 204.217
InChI-Schlüssel: LAOPDFGPWPQMTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid, also known as MK-9470, is a selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 1.0]heptanyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. The compound has also been investigated for its potential in the treatment of obesity, addiction, and pain management.

Wirkmechanismus

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid selectively binds to the cannabinoid CB1 receptor in the brain, blocking the effects of endocannabinoids. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory.
Biochemical and Physiological Effects
The blockade of the cannabinoid CB1 receptor by 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several biochemical and physiological effects. It has been shown to decrease food intake and body weight in preclinical models of obesity. The compound also has anxiolytic and antidepressant effects, possibly through its modulation of the endocannabinoid system. In addition, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in addiction treatment.

Vorteile Und Einschränkungen Für Laborexperimente

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several advantages for lab experiments. It is a highly selective antagonist of the cannabinoid CB1 receptor, which allows for the specific modulation of the endocannabinoid system. The compound has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, the use of the compound is limited by its high cost and the need for specialized equipment for its synthesis.

Zukünftige Richtungen

There are several future directions for the research on 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid. One potential area of investigation is the role of the compound in the treatment of neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. The compound's effects on pain management and addiction treatment also warrant further study. In addition, the development of more cost-effective and efficient synthesis methods for the compound could facilitate its use in research and potential therapeutic applications.
Conclusion
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is a selective antagonist of the cannabinoid CB1 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound's effects on appetite, mood, and addiction suggest a potential role in the treatment of these conditions. Further research is needed to fully elucidate the compound's mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid involves the reaction of 7,7-difluoro-bicyclo[4.1.0]hept-2-ene with ethyl 2-bromoacetate in the presence of a palladium catalyst. The resulting intermediate is then hydrolyzed with potassium hydroxide to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.

Eigenschaften

IUPAC Name

2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c1-6(8(13)14)9-5-3-2-4-7(9)10(9,11)12/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOPDFGPWPQMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CCCCC1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.